N-Tert-butylpyrrolidine-2-carboxamide
Description
Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis Building Blocks
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one of the most important and frequently utilized scaffolds in organic synthesis and drug discovery. researchgate.netfrontiersin.org Its prevalence stems from a combination of unique structural and chemical properties that make it an ideal building block for complex molecular architectures. mdpi.com Unlike its aromatic counterpart, pyrrole (B145914), the saturated pyrrolidine ring has a non-planar, puckered conformation, which allows it to explore three-dimensional space more effectively. researchgate.netnih.govnih.gov This feature is crucial for establishing specific interactions with biological targets like enzymes and receptors. nih.gov
The great interest in this scaffold is enhanced by the sp³-hybridization of its carbon atoms, which imparts molecular complexity and provides multiple stereogenic centers. nih.govnih.gov The non-essential amino acid L-proline, for instance, possesses a chiral center that is frequently used as a starting point for stereoselective synthesis. nih.gov Pyrrolidine and its derivatives are widely employed as organocatalysts, ligands for transition metals, and effective chiral controllers in asymmetric synthesis. nih.gov The structural rigidity and defined stereochemistry of the pyrrolidine nucleus make it a reliable anchor for constructing molecules with predictable spatial arrangements, which is a critical aspect of rational drug design and catalyst development. frontiersin.org Consequently, the pyrrolidine motif is found in numerous natural products and is a key component in many drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
| Attribute | Significance in Chemical Research | Reference |
|---|---|---|
| sp³-Rich Framework | Allows for greater three-dimensional diversity and exploration of pharmacophore space compared to flat, aromatic systems. | researchgate.netnih.gov |
| Inherent Chirality | Naturally derived from chiral pool sources like proline, providing readily available stereogenic centers for asymmetric synthesis. | nih.gov |
| Conformational Constraint | The five-membered ring structure is conformationally restricted, which can pre-organize appended functional groups for specific interactions, enhancing selectivity in catalysis and biological activity. | researchgate.net |
| Versatile Functionality | The secondary amine can be easily functionalized, and substituents can be installed at various positions on the ring, enabling fine-tuning of steric and electronic properties. | mdpi.com |
| Proven Biological Relevance | The scaffold is a common feature in many FDA-approved drugs and natural products, indicating its biocompatibility and favorable properties for interacting with biological systems. | frontiersin.orgnih.gov |
Overview of N-Tert-butylpyrrolidine-2-carboxamide within Chiral Amide Chemistry
This compound is a specific derivative that exemplifies the utility of the pyrrolidine framework in chiral chemistry. This molecule integrates the chiral scaffold of proline with a sterically demanding tert-butyl group attached to the amide nitrogen. The presence of the bulky tert-butyl group is of significant interest as it can confer specific steric and stereochemical properties to molecules. In the context of asymmetric synthesis, such bulky groups are instrumental in creating a well-defined chiral environment around a reactive center. This steric hindrance can effectively shield one face of a reacting molecule, thereby directing an incoming reagent to the opposite face and inducing a high degree of stereoselectivity.
While detailed research findings on this compound itself are specific, its structure positions it as a potent chiral auxiliary or ligand. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which they are removed. The robust amide linkage and the defined stereocenter at the C-2 position make this compound a suitable candidate for such applications. The tert-butyl group's size can maximize diastereomeric differentiation in transition states, leading to high enantiomeric excess in the final product. Furthermore, as a ligand in metal-catalyzed reactions, the nitrogen and oxygen atoms of the carboxamide group can chelate to a metal center, placing the bulky chiral substituent in a position to influence the coordination sphere and, thus, the enantioselectivity of the catalytic transformation.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 938764-12-6 | biosynth.com |
| Molecular Formula | C₉H₁₈N₂O | biosynth.com |
| Molecular Weight | 170.25 g/mol | biosynth.com |
| Key Structural Features | Chiral pyrrolidine ring, C-2 carboxamide functionality, bulky N-tert-butyl group. | biosynth.com |
Historical Context of Pyrrolidine-2-carboxamide (B126068) Derivatives in Academic Literature
The historical roots of using pyrrolidine derivatives in asymmetric synthesis can be traced back to the early 1970s. nih.gov In 1971, seminal work demonstrated that the natural amino acid L-proline could catalyze an intramolecular aldol (B89426) reaction with high enantioselectivity. nih.govrsc.org This discovery, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, laid the groundwork for the entire field of organocatalysis but remained a niche area for several decades. nih.gov
The field experienced a renaissance in 2000 with two landmark reports on the use of chiral secondary amines as catalysts, one by List, Lerner, and Barbas on proline-catalyzed intermolecular aldol reactions, and another by MacMillan on asymmetric Diels-Alder reactions catalyzed by imidazolidinones. nih.govrsc.org These publications triggered a "gold rush" in organocatalysis and firmly established chiral pyrrolidine-based structures as privileged catalysts. rsc.org
Following this resurgence, researchers began to systematically modify the proline scaffold to enhance its catalytic efficiency and expand its applicability. Replacing the carboxylic acid functionality at the C-2 position with other groups, such as carboxamides, proved to be a highly effective strategy. rsc.org This modification allowed for the introduction of a wide variety of substituents, enabling the fine-tuning of the catalyst's steric and electronic properties. The development of N-substituted pyrrolidine-2-carboxamides and related dipeptides, tripeptides, and sulfonamides provided a new generation of powerful organocatalysts capable of promoting a diverse array of chemical transformations with excellent stereocontrol. rsc.orgnih.gov This evolution from simple proline to sophisticated pyrrolidine-2-carboxamide derivatives highlights a key theme in modern catalysis: the rational design of catalysts by modifying a privileged structural core. mdpi.com
| Year | Milestone | Significance | Reference |
|---|---|---|---|
| 1971 | Discovery of the proline-catalyzed intramolecular aldol reaction (Hajos–Parrish–Eder–Sauer–Wiechert reaction). | First demonstration of L-proline as an effective asymmetric organocatalyst. | nih.govrsc.org |
| 2000 | Reports by List, Barbas, and MacMillan on chiral secondary amine catalysis. | Ignited the "gold rush" of modern organocatalysis, establishing it as a major field of research. | nih.gov |
| Post-2000 | Extensive modification of the pyrrolidine scaffold, including the development of pyrrolidine-2-carboxamide derivatives. | Led to the creation of highly efficient, tunable catalysts for a wide range of asymmetric transformations. | rsc.orgmdpi.com |
| 2005 | Development of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi. | Represented a major breakthrough in the functionalization of aldehydes. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUUSRSYNZFTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Tert Butylpyrrolidine 2 Carboxamide and Its Stereoisomers
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule in a highly convergent manner, often employing multicomponent or domino reactions to build complexity rapidly.
One-Pot Sequential Lactam Reduction/Joullié–Ugi Reactions
A powerful strategy for the synthesis of proline derivatives is the Joullié–Ugi reaction, which involves the reaction of a cyclic imine with an isocyanide and a carboxylic acid. researchgate.net A significant advancement in this area is the development of a one-pot sequential process that begins with the reduction of a lactam to the corresponding cyclic imine, which is then immediately subjected to the Joullié–Ugi reaction without isolation. acs.orgmdpi.com This methodology allows for the efficient assembly of complex peptidomimetics. acs.orgmdpi.com
The synthesis of polyhydroxylated pyrrolidine (B122466) peptidomimetics has been successfully achieved using this one-pot lactam reduction/Joullié–Ugi reaction sequence. mdpi.com This approach highlights the potential for creating diverse libraries of proline amides by varying the isocyanide and carboxylic acid components. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Solvent | Product | Yield (%) | Ref |
| Sugar-derived lactam | Isocyanide | Carboxylic Acid | Schwartz's reagent | THF | Polyhydroxylated pyrrolidine peptidomimetic | - | mdpi.com |
| 2-substituted cyclic imine | Isocyanide | Carboxylic Acid | - | - | Substituted proline derivative | - | researchgate.net |
Amidation Reactions for Carboxamide Formation
The most direct and common method for the formation of the N-tert-butylcarboxamide group is the amidation of the corresponding pyrrolidine-2-carboxylic acid (proline). This involves the coupling of the carboxylic acid with tert-butylamine (B42293). A variety of modern peptide coupling reagents have been developed to facilitate this transformation efficiently, minimizing side reactions and preserving stereochemical integrity. researchgate.net
One effective method is a two-step, one-pot amidation using thionyl chloride to activate the carboxylic acid, followed by the addition of the amine. nih.govresearchgate.net This procedure has been successfully applied to the synthesis of various substituted N-phenylpyrrolidine-2-carboxamides and has proven effective for coupling with a range of amines in dichloromethane. nih.govresearchgate.net The use of coupling reagents like HATU, often in combination with a non-nucleophilic base such as DIPEA in a solvent like DMF, is also a standard and effective approach for forming the amide bond. researchgate.net
| Proline Derivative | Amine | Coupling Reagent/Method | Solvent | Product | Yield (%) | Ref |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxylic acid | Various amines | Thionyl chloride | Dichloromethane | Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | - | nih.govresearchgate.net |
| Carboxylic Acid | tert-Butylamine | HATU/DIPEA | DMF | N-tert-Butylcarboxamide | High | researchgate.net |
Reductive Cyclization Pathways of Nitroketones
The construction of the pyrrolidine ring can be achieved through the reductive cyclization of acyclic precursors. A prominent example is the cyclization of aliphatic γ-nitrocarbonyl compounds. The reduction of the nitro group to an amine, followed by intramolecular condensation with the carbonyl group, leads to the formation of the pyrrolidine ring. nih.govfrontiersin.orgresearchgate.net This methodology is particularly useful for synthesizing polysubstituted pyrrolidines, which are important scaffolds in medicinal chemistry. nih.govfrontiersin.org
This approach often begins with a Michael addition of a nitroalkane to an α,β-unsaturated ketone to generate the γ-nitroketone precursor. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using Pd/C) or other reducing agents, initiates the cyclization cascade to yield the pyrrolidine derivative. chemrxiv.org While this method primarily yields the pyrrolidine core, subsequent functionalization at the 2-position would be necessary to install the carboxamide group.
| γ-Nitroketone Precursor | Catalyst/Reagent | Solvent | Product | Yield (%) | Ref |
| Product of indolylidenecyanoester and nitroalkane | Pd/C, H2 | HFIP | Multifunctionalized 3,3'-pyrrolidinyl-spirooxindole | up to 85% | chemrxiv.orgresearchgate.net |
| Aliphatic γ-nitrocarbonyl compound | Pd/C, H2 | - | Polysubstituted pyrrolidine | - | nih.govfrontiersin.org |
Metal Carbenoid NH Insertion Strategies
Transition-metal-catalyzed N-H insertion reactions of carbenoids represent a powerful tool for the formation of C-N bonds and the synthesis of α-amino acid derivatives. semanticscholar.org In this methodology, a diazo compound is decomposed in the presence of a metal catalyst, typically a rhodium(II) complex, to generate a metal carbenoid. This reactive intermediate can then undergo insertion into the N-H bond of an amine. semanticscholar.org
This strategy has been applied to the synthesis of various α-amino acid and α-aminophosphonic acid derivatives. semanticscholar.org For the synthesis of pyrrolidine structures, an intramolecular N-H insertion of a carbene can be envisioned. While direct synthesis of N-Tert-butylpyrrolidine-2-carboxamide via this route is not explicitly detailed in the provided results, the general principle allows for the construction of the core amino acid structure which can then be amidated. The enantioselective synthesis of chiral amides has also been achieved through a co-catalyzed carbene N-H insertion reaction. nih.gov
| Diazo Compound | N-H Substrate | Catalyst | Solvent | Product | Yield (%) | Ref |
| Methyl 2-diazophenylacetate | Benzyl carbamate | Chiral dirhodium(II) catalysts | - | N-benzyloxycarbonylphenylglycine methyl ester | 62-92% | semanticscholar.org |
| Diazo compound | Primary amide | Achiral rhodium and chiral squaramide | - | Chiral amide | High | nih.gov |
Three-Component Domino Reactions
Three-component domino reactions offer a highly efficient route to complex molecules from simple starting materials in a single pot. For the synthesis of pyrrolidine derivatives, these reactions often involve the in-situ generation of an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile. tandfonline.com
Various combinations of aldehydes, amino esters, and electron-deficient alkenes can be used to generate highly functionalized pyrrolidines. tandfonline.com The synthesis of pyrrolidin-5-one-2-carboxamides has been achieved through a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes, followed by a regioselective cyclization. researchgate.netnih.gov This demonstrates the versatility of multicomponent strategies in accessing diverse pyrrolidine scaffolds.
| Component 1 | Component 2 | Component 3 | Solvent | Product | Yield (%) | Ref |
| Aldehyde | Amino acid ester | Chalcone | - | Pyrrolidine-2-carboxylate derivative | - | tandfonline.com |
| Allenic acid | Primary amine | Isocyanide | Aldehyde | Pyrrolidin-5-one-2-carboxamide | Good | researchgate.netnih.gov |
Precursor-Based Synthetic Routes
Precursor-based routes involve the synthesis of the target molecule from a readily available starting material that already contains the core pyrrolidine ring or can be easily converted to it. A common and practical precursor for the synthesis of this compound is L-proline, which is a naturally occurring amino acid.
The synthesis can be achieved by activating the carboxylic acid of L-proline and then reacting it with tert-butylamine. For instance, N-protected proline can be converted to its corresponding amide through standard peptide coupling techniques. Another approach involves the synthesis of the pyrrolidine ring from acyclic precursors, such as the one-pot synthesis of 1-butylpyrrolidine (B1265533) from 1,4-butanediol (B3395766) and aqueous ammonia (B1221849) over a suitable catalyst. rsc.orgrsc.org While this provides the N-alkylated pyrrolidine ring, further steps would be required to introduce the 2-carboxamide (B11827560) functionality. The synthesis of cis-5-tert-butyl-L-proline has also been reported, which could serve as a precursor to the corresponding carboxamide. nih.gov
| Precursor | Reagents | Product | Yield (%) | Ref |
| L-Proline | tert-Butylamine, coupling reagents | N-Tert-butyl-L-prolinamide | - | unibo.it |
| 1,4-Butanediol | Aqueous ammonia, H2 | 1-Butylpyrrolidine | 76% | rsc.orgrsc.org |
| Proline aminal | tert-Butyl cuprate | cis-5-tert-butyl-L-proline | - | nih.gov |
Derivatization of Pyrrolidine Carboxylic Acids
The most direct method for synthesizing this compound is through the derivatization of a pyrrolidine-2-carboxylic acid (proline) precursor. This involves forming an amide bond between the carboxylic acid group of proline and tert-butylamine. This transformation is a staple of organic and medicinal chemistry, and numerous reagents and protocols have been developed to facilitate this coupling with high efficiency.
The core of this method is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common strategies include conversion to a more reactive species like an acid chloride or the use of specialized coupling reagents that form an activated intermediate in situ.
Key approaches include:
Use of Coupling Reagents: A wide array of reagents, often used in peptide synthesis, can be employed. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used to facilitate amide bond formation under mild conditions. mdpi.com
Boron-Mediated Amidation: Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of carboxylic acids. nih.gov These methods can often be performed under neat conditions and may offer advantages in terms of purification, sometimes requiring only filtration through commercially available resins to isolate the pure amide product. nih.gov
Fluorinating Reagents: Deoxo-Fluor, a thermally stable alternative to DAST, can convert carboxylic acids into acid fluorides in situ. nih.gov These acid fluorides are more reactive than the parent carboxylic acid and readily react with amines like tert-butylamine to form the desired amide, often in excellent yields under mild conditions. nih.gov
The general reaction for this derivatization is outlined below:

A summary of common coupling agents for this transformation is presented in the table below.
| Coupling Reagent/Method | Additive(s) | Typical Conditions | Key Features |
| EDC | HOBt, DIPEA | DCM, 0°C to RT | Mild conditions, high yields, common in peptide synthesis. mdpi.com |
| B(OCH₂CF₃)₃ | None | MeCN, 80°C | Resin-based purification, low racemization for chiral acids. nih.gov |
| Deoxo-Fluor | DIPEA | CH₂Cl₂, 0°C to RT | Forms acid fluoride (B91410) intermediate, mild and efficient. nih.gov |
| Phosphorous Pentachloride | None, followed by amine | Acetone, reflux | Forms acid chloride intermediate, a more traditional approach. researchgate.net |
N-Alkylation of Pyrrolidine Scaffolds
While the title compound features a tert-butyl group on the carboxamide nitrogen, synthetic strategies often involve the modification of the pyrrolidine ring nitrogen (N-1 position) to create diverse derivatives. N-alkylation of the pyrrolidine scaffold is a fundamental transformation that allows for the introduction of various functional groups, which can modulate the compound's biological and chemical properties. This approach is typically applied to a pre-formed pyrrolidine ring.
For instance, a precursor such as tert-butyl pyrrolidine-1-carboxylate can undergo regioselective C-H alkylation at the C-2 position using photoredox and nickel dual catalysis. princeton.edu Following this, the Boc protecting group can be removed and the free amine can be acylated or further modified. Alternatively, direct N-alkylation of a secondary amine on the pyrrolidine ring can be achieved using an alkyl halide or through reductive amination with an aldehyde or ketone. A one-pot synthesis of 1-butylpyrrolidine from ammonia and 1,4-butanediol over a heterogeneous catalyst demonstrates an industrial approach to N-alkylation during ring formation. rsc.org
Incorporation of tert-Butyl Groups during Pyrrolidine Ring Formation
An alternative to modifying a pre-existing pyrrolidine is to construct the ring from acyclic precursors in a manner that incorporates the key structural features during the cyclization process. This approach is particularly powerful for creating highly substituted or stereochemically complex pyrrolidines.
One prominent method is the [3+2] cycloaddition reaction. acs.org This strategy involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In the context of pyrrolidine synthesis, azomethine ylides are common 1,3-dipoles. For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate (Ag₂CO₃), can produce densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.org In this case, the N-tert-butanesulfinyl group acts as both an activating group for the diene and a chiral director, which can be removed in subsequent steps. acs.org
This cycloaddition approach allows for the simultaneous formation of multiple C-C bonds and the establishment of up to four stereogenic centers in a single step, offering a highly efficient route to complex pyrrolidine structures. acs.org
Stereoselective Synthesis
Given that the C-2 position of this compound is a stereocenter, controlling the stereochemical outcome of the synthesis is of paramount importance. Methodologies have been developed to produce specific stereoisomers (enantiomers or diastereomers) through various asymmetric strategies.
Asymmetric Synthesis of Chiral Pyrrolidine-2-carboxamide (B126068) Stereoisomers
The most straightforward approach to synthesizing an enantiomerically pure this compound is to start from the chiral pool. L-proline ((S)-pyrrolidine-2-carboxylic acid) and D-proline ((R)-pyrrolidine-2-carboxylic acid) are readily available and inexpensive starting materials. Using one of these enantiopure amino acids as the precursor in the derivatization methods described in section 2.2.1 ensures that the stereochemistry at the C-2 position is retained in the final product. mdpi.com
Another powerful strategy involves the use of a chiral auxiliary, such as N-tert-butanesulfinamide. nih.govscispace.com For example, γ-chloro-N-tert-butanesulfinyl ketimines can undergo reductive cyclization to afford N-tert-butanesulfinyl-2-substituted pyrrolidines. nih.gov A key finding is that the diastereoselectivity of this cyclization can be controlled by the choice of reducing agent. Using LiBHEt₃ yields one diastereomer with high selectivity (99:1), while switching to DIBAL-H/LiHMDS produces the opposite diastereomer, also with high selectivity (1:99). nih.gov The chiral N-tert-butanesulfinyl auxiliary can then be cleaved under acidic conditions to yield the enantiomerically pure 2-substituted pyrrolidine. nih.gov This method provides access to either enantiomer of the target pyrrolidine from a single chiral precursor.
| Method | Key Feature | Stereochemical Control |
| Chiral Pool Synthesis | Utilizes enantiopure L- or D-proline. | The absolute configuration of the starting material determines the product's configuration. mdpi.com |
| Chiral Auxiliary | Employs a removable chiral group (e.g., N-tert-butanesulfinamide). | The auxiliary directs the stereochemical outcome of key bond-forming reactions. scispace.com |
| Reagent-Controlled Cyclization | Choice of reducing agent determines the final stereoisomer. | Allows access to either enantiomer from a common intermediate. nih.gov |
Diastereoselective Control in Synthetic Pathways
When synthesizing derivatives of this compound with additional substituents on the ring, controlling the relative stereochemistry between the multiple stereocenters (diastereoselectivity) becomes crucial.
The [3+2] cycloaddition reaction between N-tert-butanesulfinylazadienes and azomethine ylides is an excellent example of a highly diastereoselective process. acs.org The inherent chirality of the N-tert-butanesulfinyl group effectively directs the facial approach of the reactants, leading to the formation of specific diastereomers. Research has shown that using an (S)-sulfinyl group can induce a (2S,3R,4S,5R) absolute configuration in the resulting polysubstituted pyrrolidine ring with high levels of control. acs.org This level of diastereoselection is critical for building complex molecules where the precise three-dimensional arrangement of atoms is essential.
Similarly, the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can proceed with excellent diastereoselectivity to afford functionalized pyrrolidines with up to four new stereocenters. nih.gov In these cases, it is believed that an initial reduction provides a stereocenter that then directs the subsequent hydrogenation steps. nih.gov
Chiral Auxiliary and Catalyst-Assisted Approaches
The use of chiral auxiliaries and asymmetric catalysts represents a cornerstone of modern stereoselective synthesis.
Chiral Auxiliaries: As introduced earlier, a chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org The N-tert-butanesulfinamide group is a prominent and versatile chiral auxiliary used in the synthesis of chiral amines and their derivatives, including pyrrolidines. acs.orgnih.govscispace.com The addition of organometallic reagents to N-tert-butanesulfinyl imines is a key reaction that often proceeds with high diastereoselectivity, setting a crucial stereocenter that guides the formation of the pyrrolidine ring. scispace.com Other well-known auxiliaries, such as Evans oxazolidinones and pseudoephedrine, are widely used to control the stereochemistry of alkylation reactions on carbonyl compounds, which can be precursors to the pyrrolidine structure. wikipedia.orgharvard.edu
Catalyst-Assisted Approaches: Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In the synthesis of pyrrolidine derivatives, various catalyst-assisted approaches have been developed. For example, an efficient protocol for the stereoselective synthesis of spirocyclic pyrrolidines utilizes a novel heterogeneous catalyst composed of L-proline functionalized on magnetic nanorods. rsc.orgnih.gov This reusable catalyst promotes a one-pot, three-component reaction to produce the desired products in high yield and with a high level of diastereoselectivity. rsc.orgnih.gov The use of such catalysts is advantageous as it minimizes waste and allows for easy separation of the catalyst from the reaction mixture.
Chemical Reactivity and Transformation Mechanisms of N Tert Butylpyrrolidine 2 Carboxamide
Iminium Ion Formation and Hydrolysis Pathways
The formation of iminium ions from pyrrolidine (B122466) derivatives is a key aspect of their reactivity, particularly in the context of asymmetric organocatalysis. acs.org These ions are generally more stabilized when conjugated or delocalized. acs.org The hydrolysis of iminium ions, which is the reverse of their formation, is an equilibrium process. This reaction can be catalyzed by acid, although it is not an absolute requirement. masterorganicchemistry.com
The mechanism of acid-catalyzed hydrolysis involves the protonation of the imine nitrogen, forming an iminium ion. This is followed by the addition of water, a proton transfer, and subsequent elimination of an amine to yield a ketone or aldehyde. masterorganicchemistry.com The rate of this hydrolysis can be influenced by pH, with the maximum rate often observed around pH 4. masterorganicchemistry.com Under acidic conditions, the rate-determining step is typically the decomposition of the tetrahedral addition intermediate, whereas in neutral or basic conditions, it is the initial attack of water. masterorganicchemistry.com Computational studies have been employed to quantify the stability of pyrrolidine-derived iminium ions and their susceptibility to hydrolysis, providing insights into reaction equilibria. acs.org
| Reactant/Intermediate | Key Transformation | Product(s) | Conditions |
| N-Tert-butylpyrrolidine-2-carboxamide Derivative | Reaction with a carbonyl compound | Iminium Ion | Acid or base catalysis |
| Iminium Ion | Reaction with water | Carbonyl Compound + Amine | Aqueous, often with acid or base catalysis |
Azomethine Ylide Generation from N-Oxides and Subsequent Cycloaddition Reactions
Azomethine ylides are versatile nitrogen-based three-atom components frequently utilized in [3+2]-cycloaddition reactions to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines. mdpi.comrsc.org These reactions are known for their high degree of regio- and stereoselectivity. mdpi.com One method for generating azomethine ylides involves the photodecarboxylation of phthalimide (B116566) derivatives of α-amino acids. beilstein-journals.org
These generated ylides can react with various unsaturated 2π-electron components, including acyclic, alicyclic, heterocyclic, and exocyclic alkenes. mdpi.com The [3+2]-cycloaddition of azomethine ylides is a powerful tool for synthesizing complex molecules, including spirooxindoles and other polycyclic systems. mdpi.com The reaction conditions, such as the solvent, can influence the yield of the cycloaddition products. nih.gov For instance, in some cases, polar solvents like methanol (B129727) or ethanol (B145695) have been found to be optimal. nih.gov The decarboxylative pathway is another established method for generating azomethine ylides for use in these cycloaddition reactions. researchgate.net
| Ylide Generation Method | Dipolarophile | Product Type | Key Features |
| Photodecarboxylation of Phthalimide Derivatives | Alkenes | Pyrrolidines | High regio- and stereoselectivity |
| Decarboxylative Route from α-Amino Acids and Aldehydes | Maleimides, other alkenes | Bicyclic and monocyclic pyrrolidines | Can be performed on solid support |
| In situ from Isatins and N-substituted Glycines | Methylidene hydantoins | Dispiro derivatives | Regio- and diastereoselective |
Nucleophilic Additions to Pyrroline (B1223166) N-Oxides
Pyrroline N-oxides are valuable intermediates in the synthesis of substituted pyrrolidines. They can undergo nucleophilic additions to introduce a variety of functional groups. For example, the addition of organometallic reagents like ethyllithium (B1215237) or ethynylmagnesium bromide to 2-tert-butyl-1-pyrroline-1-oxides has been used to prepare 3,4-unsubstituted 2-tert-butyl-2-ethylpyrrolidine-1-oxyls. mdpi.com
The stereochemistry of the addition can be influenced by the substrate. For instance, the addition of ethynylmagnesium bromide to a pyrroline N-oxide with a 2-carboxyethyl group occurs predominantly cis to this group, which is attributed to the coordination of the organometallic reagent with the carboxylate anion. mdpi.com In some cases, the reactivity of the pyrroline N-oxide can be affected by the formation of insoluble salts, such as with magnesium. mdpi.com A general method for the synthesis of 2-substituted pyridines involves the activation of pyridine-N-oxides with a phosphonium (B103445) salt, followed by the addition of a nucleophile. nih.gov
Hydrogenation and Other Reduction Strategies
The reduction of functional groups within this compound derivatives is a key transformation. For instance, the hydrogenation of a terminal ethynyl (B1212043) group, introduced via nucleophilic addition to a pyrroline N-oxide, can be achieved using a palladium on carbon (Pd/C) catalyst. mdpi.com This catalytic hydrogenation is a common method for reducing carbon-carbon multiple bonds.
In addition to the reduction of alkene and alkyne functionalities, other groups can also be reduced. For example, lithium aluminum hydride (LiAlH4) can be used to reduce ester groups to hydroxymethyl groups. mdpi.com However, this powerful reducing agent can also reduce the nitrone group of a pyrroline N-oxide to the corresponding N-hydroxyamine. mdpi.com Selective oxidation of the resulting N-hydroxyamine, for instance with manganese dioxide (MnO2), can regenerate the nitrone functionality. mdpi.com
| Functional Group | Reagent/Catalyst | Product Functional Group |
| Terminal Ethynyl | H2, Pd/C | Ethyl |
| Ester and Nitrone | LiAlH4 | Hydroxymethyl and N-Hydroxyamine |
| N-Hydroxyamine | MnO2 | Nitrone |
Hydrolysis of Ester and Amide Linkages
The hydrolysis of amides is a fundamental reaction, though it is generally more challenging than the hydrolysis of esters. masterorganicchemistry.com Amides are resistant to hydrolysis in neutral water, but the reaction can be achieved under acidic or basic conditions with heating. libretexts.orgyoutube.com
Acid-catalyzed amide hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by nucleophilic attack by water, proton transfer, and elimination of the amine. masterorganicchemistry.com Basic hydrolysis, on the other hand, typically proceeds through the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net The subsequent collapse of this intermediate yields a carboxylate salt and an amine. libretexts.org This process is often referred to as saponification when applied to esters. libretexts.org Various methods have been developed for amide hydrolysis under milder conditions, including the use of tert-butyl nitrite (B80452) or nickel catalysis. researchgate.net
| Linkage | Conditions | Products |
| Amide | Acidic (e.g., H3O+, heat) | Carboxylic acid and Ammonium/Amine salt |
| Amide | Basic (e.g., NaOH, heat) | Carboxylate salt and Amine |
| Ester | Acidic (e.g., H3O+, heat) | Carboxylic acid and Alcohol |
| Ester | Basic (e.g., NaOH, heat) | Carboxylate salt and Alcohol |
Acylation and Functionalization Reactions
The functionalization of the pyrrolidine ring, particularly at the nitrogen atom, is crucial for modifying the properties of this compound and its derivatives. General protocols exist for the N-functionalization of related heterocyclic systems, such as 1,2-azaborines, which can involve reactions with C(sp3), C(sp2), or C(sp) electrophiles. nih.gov These methods include electrophilic substitution and cross-coupling reactions like the Buchwald-Hartwig amination and copper-catalyzed N-alkynylation. nih.gov While not directly on this compound, these strategies highlight the potential for diverse N-functionalization in similar heterocyclic structures.
Advanced Spectroscopic and Structural Elucidation Research of N Tert Butylpyrrolidine 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment
1H NMR and 13C NMR Spectroscopic Analysis for Chemical Shift and Multiplicity
Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for N-Tert-butylpyrrolidine-2-carboxamide are not available in the surveyed scientific literature. Such data would be essential for confirming the molecular structure by identifying the chemical environment and connectivity of each proton and carbon atom.
2D NMR Techniques (e.g., NOE Experiments) for Configurational and Conformational Elucidation
There is no published research detailing the use of two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, for this compound. These experiments are crucial for determining the through-space proximity of atoms, which in turn helps to elucidate the compound's specific 3D structure, including its stereochemistry and preferred conformation in solution.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Experimental data from High-Resolution Mass Spectrometry (HRMS) for this compound is not reported in the available literature. HRMS analysis would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula (C₉H₁₈N₂O) and confirming its molecular weight.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
A published Infrared (IR) spectrum for this compound, which would show the characteristic vibrational frequencies of its functional groups (such as the amide C=O stretch, N-H bend, and C-N stretch), could not be located. This analysis is fundamental for confirming the presence of these key structural components.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing unequivocal proof of the molecule's absolute configuration and bond parameters.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitroxide Derivatives
The synthesis and subsequent analysis of a nitroxide derivative of this compound using Electron Paramagnetic Resonance (EPR) spectroscopy have not been reported. EPR is a specialized technique essential for studying species with unpaired electrons, such as nitroxide radicals, to provide information about their electronic structure and dynamic behavior.
Theoretical and Computational Investigations on N Tert Butylpyrrolidine 2 Carboxamide Chemistry
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
While specific DFT studies on N-Tert-butylpyrrolidine-2-carboxamide are not extensively documented in publicly available literature, research on similar pyrrolidine (B122466) derivatives offers valuable insights. For instance, DFT calculations on 2-substituted pyrrolidines help in understanding the steric and electronic effects of substituents on the ring's stability. The tert-butyl group, being bulky, is expected to have a significant impact on the molecule's geometry and electronic distribution.
Key parameters typically investigated in DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.
Table 1: Representative DFT-Calculated Electronic Properties for a Pyrrolidine Derivative (Note: This data is illustrative for a related pyrrolidine system, as specific data for this compound is not available.)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.1 D |
These calculations would reveal that the electron density is primarily localized around the nitrogen and oxygen atoms of the carboxamide group due to their high electronegativity. This localization of electron density is a key factor in determining the molecule's reactivity and its interaction with other chemical species.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscapes. For this compound, MD simulations can reveal the different spatial arrangements (conformers) the molecule can adopt and the energetic barriers between these conformations.
The pyrrolidine ring is known to exist in various puckered conformations, such as the "envelope" and "twist" forms. The bulky tert-butyl group at the 2-position of the pyrrolidine ring is expected to influence the conformational preferences significantly. MD simulations can map out the potential energy surface of the molecule, identifying the most stable conformers and the transition states that connect them.
Understanding the conformational landscape is crucial as the biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional structure. For example, in a biological context, only a specific conformer might be able to bind effectively to a receptor or an enzyme's active site.
Table 2: Illustrative Conformational Analysis Data from MD Simulations for a Substituted Pyrrolidine (Note: This data is hypothetical and serves to illustrate the type of information obtained from MD simulations.)
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-N1-C5-C4) | Population (%) |
| Equatorial-like | 0.0 | -35° | 75 |
| Axial-like | 2.5 | 38° | 25 |
Mechanistic Studies of Reaction Pathways
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. For this compound, this involves studying the formation and reactivity of key intermediates, such as iminium ions, and understanding the role of the solvent in these processes.
The study of reaction mechanisms heavily relies on the identification and characterization of transition states. Transition state theory allows for the calculation of important thermodynamic parameters such as the Gibbs free energy of activation (ΔG°), enthalpy of activation (ΔH°), and entropy of activation (ΔS°). These parameters provide a quantitative measure of the feasibility and rate of a chemical reaction.
While specific transition state analyses for reactions involving this compound are not readily found, studies on related systems, such as the formation of iminium ions from proline derivatives, showcase the methodology. Computational methods can map the entire reaction coordinate, locating the transition state structure that connects reactants and products. The energy of this transition state relative to the reactants determines the activation energy barrier for the reaction.
The solvent can play a critical role in chemical reactions, influencing both the thermodynamics and kinetics. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
Explicit solvation models are particularly important for reactions where specific solvent-solute interactions, such as hydrogen bonding, are crucial. For reactions involving this compound, which can act as both a hydrogen bond donor and acceptor, explicit solvent molecules (e.g., water) can stabilize intermediates and transition states, thereby altering the reaction pathway and energetics. Computational studies have demonstrated that including explicit solvent molecules can be essential for accurately reproducing experimental observations. biosynth.com
Iminium ions are key reactive intermediates in many reactions catalyzed by pyrrolidine-based organocatalysts. Computational studies on the stability of iminium ions derived from various pyrrolidine derivatives have been performed. These studies often compare the relative stabilities of different iminium ions to understand catalyst performance.
Research has shown that substituents on the pyrrolidine ring can significantly affect the stability of the corresponding iminium ion. For instance, computational studies on 2-tert-butylpyrrolidine, a close structural analog of the core of this compound, have been conducted to understand these effects. nih.govacs.org The stability of the iminium ion is a key factor in its reactivity towards nucleophiles.
Table 3: Relative Stability of Iminium Ions from Pyrrolidine Derivatives in a Polar Solvent (Illustrative) (Data adapted from computational studies on related systems.) ub.edu
| Pyrrolidine Derivative | Relative Stability (kcal/mol) |
| Pyrrolidine | 0.0 |
| O-methylprolinol | -1.2 |
| 2-tert-butylpyrrolidine | -2.5 |
| N,N-dimethylprolinamide | -4.8 |
These studies indicate that iminium ions from 2-substituted pyrrolidines are generally less stable than the iminium ion from unsubstituted pyrrolidine. ub.edu The carboxamide group in this compound would further influence the stability through its electronic effects.
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These predictions can be invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.
For this compound, theoretical calculations of its ¹H and ¹³C NMR spectra would help in assigning the observed chemical shifts to specific atoms in the molecule. Similarly, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes associated with the pyrrolidine ring, the tert-butyl group, and the carboxamide functionality.
While a dedicated computational study predicting the full spectroscopic profile of this compound is not available in the reviewed literature, the methodologies are well-established. Such calculations would typically involve geometry optimization of the molecule followed by the computation of the relevant spectroscopic properties at a suitable level of theory.
Applications of N Tert Butylpyrrolidine 2 Carboxamide in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of N-Tert-butylpyrrolidine-2-carboxamide, derived from the naturally occurring amino acid L-proline, makes it a valuable chiral auxiliary and building block in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. The pyrrolidine (B122466) ring is a prevalent motif in numerous biologically active compounds and FDA-approved drugs. The stereogenic center at the C2 position of the pyrrolidine ring allows for the transfer of chirality to new stereocenters during a synthetic sequence.
The tert-butyl group plays a crucial role by providing significant steric hindrance, which can direct the approach of reagents from a less hindered face, thereby leading to high diastereoselectivity in reactions. This principle is widely exploited in the synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles. While specific examples detailing the direct use of this compound in the total synthesis of a named complex natural product are not prevalent in the reviewed literature, the extensive use of similar proline derivatives as chiral precursors underscores its potential. The synthesis of various pyrrolidine-containing drugs often commences from proline or its derivatives, highlighting the importance of this class of compounds as foundational chiral units.
Precursors for Peptidomimetics and Amino Acid Analogues
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. This compound serves as a valuable precursor for the synthesis of proline analogues and peptidomimetics. The pyrrolidine ring itself is a key component of many peptide structures, and modifications to this ring or the carboxamide group can lead to novel amino acid analogues with tailored properties.
A notable application in this area is the synthesis of proline-rich antimicrobial peptide mimics. Research has demonstrated the synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides as potential mimics of such peptides. nih.gov These compounds have been synthesized and evaluated for their antibacterial properties. nih.gov The general synthetic approach involves the amidation of the corresponding carboxylic acid with different amines. nih.gov This work highlights the utility of the pyrrolidine-2-carboxamide (B126068) scaffold in generating libraries of compounds with potential therapeutic applications, suggesting that this compound could be a valuable starting material for similar endeavors.
| Compound Class | Application | Key Synthetic Step |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | Mimics of proline-rich antimicrobial peptides | Amidation of the corresponding carboxylic acid |
Synthesis of Cyclic Nitrogen-Containing Ring Systems (e.g., Pyrrolidine Motifs)
The pyrrolidine scaffold of this compound is a fundamental component of more complex polycyclic nitrogen-containing ring systems, such as pyrrolizidine (B1209537) and indolizidine alkaloids. These alkaloids are a large family of natural products with a wide range of biological activities. Synthetic strategies towards these molecules often rely on the elaboration of a pre-existing pyrrolidine ring.
While the direct conversion of this compound into these alkaloids is not explicitly detailed, its structure represents a key intermediate. For instance, the synthesis of pyrrolizidine alkaloids often involves the cyclization of N-substituted proline derivatives. The carboxamide functional group in this compound can be chemically modified to introduce the necessary functionality for cyclization to form the bicyclic core of these alkaloids. General methods for the synthesis of pyrrolidine-containing compounds include reductive amination, cyclization of amino alcohols, and cycloaddition reactions, all of which can potentially be applied to derivatives of this compound. mdpi.com
Intermediate in the Synthesis of Lysine (B10760008) Mimetic Scaffolds
The structural modification of amino acids to create mimetics with altered properties is a key strategy in medicinal chemistry. There is evidence for the enantiospecific synthesis of novel lysine analogues that incorporate a pyrrolidine-containing side chain. researchgate.net This suggests that the pyrrolidine scaffold can be used as a structural surrogate for portions of the lysine side chain, potentially leading to compounds with modified biological activity or improved pharmacokinetic properties.
While the direct use of this compound in this context is not explicitly documented in the available literature, its structure as a functionalized pyrrolidine makes it a plausible starting point for the synthesis of such lysine mimetics. The synthesis of these analogues would likely involve the chemical manipulation of the carboxamide group and potentially the pyrrolidine ring to append the necessary pharmacophoric elements of lysine.
Component in the Development of Sterically Shielded Nitroxides
Nitroxides are stable free radicals that have found widespread applications as spin labels in biophysical studies and as contrast agents in magnetic resonance imaging (MRI). The in vivo utility of nitroxides can be limited by their reduction to the corresponding diamagnetic hydroxylamines. To overcome this, sterically shielded nitroxides have been developed, which exhibit enhanced resistance to bioreduction.
The pyrrolidine ring is a common core for a class of nitroxides known as PROXYL derivatives. The synthesis of sterically shielded pyrrolidine nitroxides has been reported, where bulky substituents are introduced at the positions adjacent to the nitroxide group to physically block the approach of reducing agents. The tert-butyl group in this compound makes it an excellent precursor for the synthesis of such sterically hindered nitroxides. The general synthetic strategy involves the conversion of the pyrrolidine amine to a nitroxide radical, with the tert-butyl group providing the necessary steric shielding to enhance the radical's persistence in a biological environment.
| Nitroxide Type | Key Feature | Advantage |
| Sterically Shielded Pyrrolidine Nitroxides | Bulky substituents near the nitroxide group | Increased resistance to in vivo reduction |
Catalytic Roles of N Tert Butylpyrrolidine 2 Carboxamide Derivatives
Organocatalysis with Chiral Pyrrolidine-2-carboxamide (B126068) Derivatives
Chiral pyrrolidine-2-carboxamide derivatives are a cornerstone of asymmetric organocatalysis, a field that uses small, chiral organic molecules to catalyze enantioselective transformations. nih.gov The pyrrolidine (B122466) ring, a privileged motif in organocatalysis, contains a secondary amine that is crucial for its catalytic activity. nih.govnih.gov This amine can react with carbonyl compounds to form key nucleophilic enamine or electrophilic iminium ion intermediates, which then participate in a range of asymmetric reactions. rsc.org The stereochemical outcome of these reactions is directed by the chiral environment created by the catalyst. nih.gov
Enamine Catalysis (e.g., Michael Reactions)
In enamine catalysis, the secondary amine of the pyrrolidine catalyst reversibly condenses with a carbonyl compound, typically an aldehyde or ketone, to form a chiral enamine. nih.gov This enamine is a more reactive nucleophile than the corresponding enol or enolate, enabling it to participate in reactions with various electrophiles. nih.gov The chiral scaffold of the catalyst effectively shields one face of the enamine, directing the electrophile to attack from the less sterically hindered side, thus controlling the stereochemistry of the product. nih.gov
The Michael reaction, or the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a classic example of a transformation effectively catalyzed by these derivatives. nih.govnih.gov Chiral pyrrolidine-based organocatalysts have been successfully employed in the Michael addition of aldehydes and ketones to nitroolefins, maleimides, and other Michael acceptors, yielding products with high enantioselectivity. nih.govmdpi.com For instance, novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov The mechanism involves the formation of a chiral enamine from the aldehyde and the catalyst, which then attacks the nitroolefin. Subsequent hydrolysis releases the product and regenerates the catalyst. researchgate.net
Performance of Pyrrolidine-Based Catalysts in Asymmetric Michael Reactions
| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| C2-Substituted Chiral Pyrrolidine | Michael Addition | Aldehydes and Nitroolefins | Up to 85% | Good |
| Thiourea-modified Pyrrolidine | Michael Addition | Isobutyraldehyde and N-phenylmaleimide | 99% | ≥97% |
| (S)-N-(methylsulfonyl) pyrrolidine-2-carboxamide | Conjugate Addition | α,α-disubstituted aldehydes and unsaturated ketones | Lower than derivatives with additional stereocenters | - |
Iminium Ion Catalysis Mechanisms
Alternatively, pyrrolidine-based catalysts can activate α,β-unsaturated carbonyl compounds toward nucleophilic attack through the formation of a chiral iminium ion. nih.govacs.org This mode of catalysis involves the condensation of the secondary amine catalyst with an enal or enone, forming a positively charged iminium ion. acs.orgacs.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, enhancing its electrophilicity and making it more susceptible to attack by weak nucleophiles. unl.pt
The chiral catalyst again dictates the stereochemical outcome by controlling the facial selectivity of the nucleophilic attack on the Cβ position. nih.gov The bulky substituent on the pyrrolidine ring effectively blocks one face of the iminium ion, leaving the other face exposed for the incoming nucleophile. nih.govacs.org After the nucleophilic addition, the resulting enamine is hydrolyzed to release the chiral product and regenerate the catalyst, completing the catalytic cycle. nih.gov This strategy has been widely applied to a variety of reactions, including Friedel-Crafts alkylations, cycloadditions, and conjugate additions. unl.pt Computational studies have been instrumental in understanding the stability and reactivity of these pyrrolidine-derived iminium ions, aiding in the prediction of reaction outcomes and the design of more efficient catalysts. nih.govacs.orgacs.org
Role in Metal-Catalyzed Transformations
Beyond organocatalysis, N-Tert-butylpyrrolidine-2-carboxamide and its derivatives serve as highly effective chiral ligands in a multitude of metal-catalyzed asymmetric transformations. The nitrogen and oxygen atoms of the carboxamide group, along with the nitrogen of the pyrrolidine ring, can coordinate to a metal center, creating a well-defined and rigid chiral environment that influences the selectivity of the catalytic reaction. arizona.eduresearchgate.net
Ligand Applications in Palladium-Catalyzed Reactions
In palladium catalysis, chiral ligands are crucial for achieving high enantioselectivity. Pyrrolidine-based ligands, including carboxamide derivatives, have been successfully utilized in a range of palladium-catalyzed reactions such as allylic alkylations, C-H activation, and cross-coupling reactions. arizona.edunih.govnih.gov For example, a series of bidentate amine-imine ligands derived from trans-2,5-disubstituted pyrrolidines have been prepared and applied in the palladium-catalyzed allylic alkylation of rac-(E)-1,3-diphenylprop-2-enyl acetate, demonstrating that structural modifications on the pyrrolidine moiety can dramatically affect the stereochemical outcome. arizona.eduresearchgate.net
These ligands create a chiral pocket around the palladium center, which controls the trajectory of the incoming nucleophile. researchgate.net Furthermore, palladium-catalyzed processes have been developed for the synthesis of complex pyrrolidine-based heterocycles, where an amino acid-derived ligand can control the regioselectivity of C-H activation. nih.gov The development of tandem reactions, such as the N-arylation/carboamination of γ-amino alkenes, allows for the rapid construction of complex molecules like N-aryl-2-benzylpyrrolidines in a one-pot process, showcasing the power of these catalyst systems. nih.gov
Application of Pyrrolidine-based Ligands in Palladium-Catalyzed Reactions
| Ligand Type | Reaction | Key Features | Outcome |
|---|---|---|---|
| Chiral Amine-Imine Pyrrolidine Ligands | Allylic Alkylation | Structural modification on the pyrrolidine moiety. arizona.eduresearchgate.net | Significant changes in stereochemistry. arizona.edu |
| Amino Acid-Derived Ligands | C–H Alkenylation of Aliphatic Amines | Controls regioselectivity of C–H activation. nih.gov | Synthesis of functionalized pyrrolidine moieties. nih.gov |
| Phosphine Ligands (in situ exchange) | Tandem N-Arylation/Carboamination | Sequential one-pot diarylation of γ-amino alkenes. nih.gov | Good yields and high diastereoselectivity of N-aryl-2-benzylpyrrolidines. nih.gov |
Ligand Applications in Rhodium-Catalyzed Reactions
Dirhodium(II) complexes bearing chiral carboxamidate ligands are powerful catalysts for a variety of transformations, including C-H amination and insertion reactions. nih.govnih.gov While distinct from this compound, these cyclic amide (lactam) based ligands share key structural features and provide insight into their potential applications. The four bridging carboxamidate ligands create a rigid "paddlewheel" structure around the dirhodium core. nih.gov This structure possesses open axial sites where substrate coordination and subsequent reaction occur. nih.gov
The strongly donating nature of the carboxamidate groups enhances the capacity of the dirhodium center for backbonding, leading to a more stable and selective catalytic species. nih.gov For instance, a valerolactam-derived dirhodium complex has been shown to be a highly effective catalyst for intramolecular C-H amination of sulfamate esters, affording cyclized products with excellent enantiomeric excesses (generally >80%). nih.gov The chiral ligand framework effectively differentiates between prochiral C-H bonds, leading to high levels of asymmetric induction. nih.gov This highlights the potential of pyrrolidine-2-carboxamide derivatives to act as effective ligands in similar rhodium-catalyzed enantioselective reactions.
Ligand Applications in Iron-Catalyzed Cross-Coupling
Iron-catalyzed cross-coupling reactions have gained prominence as a more sustainable and economical alternative to those catalyzed by precious metals like palladium. nih.govnih.gov In many of these reactions, additives are crucial for achieving high yields and selectivity. Notably, N-methylpyrrolidone (NMP), a solvent with a structure related to this compound, has been identified as a key component in many successful iron-catalyzed cross-coupling protocols. nih.govnih.gov
While NMP is often used as a co-solvent, studies have shown that it plays a more intricate role. It interacts with the magnesium cations present from the Grignard reagent, stabilizing reactive iron species and preventing the formation of less reactive iron clusters. nih.govnih.gov For instance, in the reaction of Fe(acac)3 and MeMgBr, NMP facilitates the formation of a highly reactive trimethyliron(II) ferrate species, [Mg(NMP)6][FeMe3]2, which is crucial for efficient cross-coupling. nih.govnih.gov This suggests that N-alkylpyrrolidone structures, including this compound derivatives, could function as critical ligands or additives in iron catalysis, modulating the reactivity and stability of the active iron species to promote efficient bond formation. nih.govrsc.org The use of chiral pyrrolidine-based ligands has also shown initial promise in achieving enantioselectivity in iron-catalyzed reactions. nih.govresearchgate.net
Emerging Research Directions and Future Perspectives for N Tert Butylpyrrolidine 2 Carboxamide
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The synthesis of N-Tert-butylpyrrolidine-2-carboxamide and its derivatives is poised to benefit significantly from the adoption of flow chemistry and other sustainable practices. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. For the synthesis of pyrrolidine (B122466) carboxamides, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purities.
The principles of green chemistry are also central to modern synthetic methodologies. For this compound, this would involve the use of environmentally benign solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. Research in this area could focus on developing synthetic routes that reduce the number of steps and improve atom economy. Mechanochemical methods, which use mechanical force to induce chemical reactions, also present a solvent-free alternative for the synthesis of amides and could be explored for this compound.
Table 1: Comparison of Batch vs. Potential Flow Synthesis for this compound
| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Difficult, requires process redesign | Straightforward, by extending run time |
| Safety | Handling of hazardous reagents in large volumes | Smaller reaction volumes, better heat dissipation |
| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |
| Reproducibility | Can vary between batches | High consistency and reproducibility |
Development of Novel Derivatives for Enhanced Reactivity and Selectivity
The this compound scaffold provides a versatile platform for the development of novel derivatives with tailored properties. The introduction of various functional groups on the pyrrolidine ring or modification of the tert-butyl group could lead to compounds with enhanced reactivity and selectivity for specific applications. For instance, the incorporation of chiral auxiliaries could allow for stereoselective transformations, which is crucial in the synthesis of pharmaceuticals and other bioactive molecules.
Research efforts could be directed towards synthesizing a library of derivatives and screening them for desirable properties. This could involve substitution at the nitrogen atom of the pyrrolidine ring or at the alpha-carbon to the carbonyl group. The bulky tert-butyl group already imparts significant steric hindrance, which can be exploited to control the stereochemical outcome of reactions.
Advanced Spectroscopic Applications in Real-Time Reaction Monitoring
The advancement of in-line and on-line spectroscopic techniques offers powerful tools for the real-time monitoring of chemical reactions. For the synthesis and subsequent reactions of this compound, techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could provide valuable kinetic and mechanistic data.
Real-time monitoring allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction conditions to maximize yield and minimize by-product formation. For example, a FRET (Förster Resonance Energy Transfer)-based assay could potentially be developed to monitor the formation of the amide bond in real-time during the synthesis of this compound derivatives. nih.govbiorxiv.orgelifesciences.orgnih.gov
Table 2: Spectroscopic Techniques for Real-Time Reaction Monitoring
| Spectroscopic Technique | Information Provided | Potential Application for this compound |
|---|---|---|
| FTIR Spectroscopy | Changes in functional groups | Monitoring the disappearance of carboxylic acid and amine starting materials and the appearance of the amide product. |
| Raman Spectroscopy | Vibrational modes of molecules | Complementary to FTIR, useful for reactions in aqueous media. |
| NMR Spectroscopy | Detailed structural information | Identification of intermediates and quantification of reactants and products over time. |
| Mass Spectrometry | Molecular weight of species in the reaction mixture | Detection of products and by-products. |
Further Elucidation of Complex Reaction Mechanisms via Advanced Computational Methods
Computational chemistry provides a powerful lens through which to understand complex reaction mechanisms at the molecular level. Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the reaction pathways for the synthesis and transformations of this compound. Such studies can elucidate transition state geometries, calculate activation energies, and predict the stereochemical outcomes of reactions.
For example, computational modeling could be used to understand the role of catalysts in the synthesis of pyrrolidine derivatives and to design more efficient catalytic systems. nih.govrsc.orgresearchgate.net By understanding the intricate details of the reaction mechanism, it becomes possible to rationally design experiments to improve reaction conditions and achieve desired outcomes.
Exploration of New Catalytic Applications
Derivatives of pyrrolidine-2-carboxamide (B126068) have shown significant promise as organocatalysts in a variety of asymmetric transformations. The chiral scaffold of this compound makes it an attractive candidate for development into a novel organocatalyst. The bulky tert-butyl group could play a key role in creating a specific chiral environment around a catalytic center, leading to high enantioselectivity in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions.
Future research could involve the synthesis of a range of this compound derivatives and the evaluation of their catalytic activity and stereoselectivity in benchmark asymmetric reactions. The insights gained from these studies could lead to the development of a new class of highly effective and selective organocatalysts.
Q & A
Q. What are the standard synthetic routes for N-Tert-butylpyrrolidine-2-carboxamide, and what reagents are typically employed?
- Methodological Answer : The synthesis of this compound commonly involves coupling pyrrolidine-2-carboxylic acid derivatives with tert-butylamine. Key reagents include carbodiimide coupling agents (e.g., DCC or EDC) to activate the carboxylic acid, often in anhydrous solvents like THF or dichloromethane. For example, highlights the use of tert-butylamine and fluoropyridine-4-carboxylic acid with DCC to form analogous carboxamides . Post-reaction, purification via recrystallization or chromatography (e.g., silica gel) is critical to isolate the product in high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the compound’s structure, particularly the tert-butyl group (δ ~1.2 ppm for 9H) and pyrrolidine ring protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies amide C=O stretches (~1650–1700 cm⁻¹). and emphasize these techniques for analogous compounds .
Q. What are the preliminary biological evaluation strategies for this compound?
- Methodological Answer : Initial screening often involves in vitro assays to assess binding affinity or inhibition of target enzymes (e.g., kinases or proteases). For example, fluorinated analogs in were tested for anti-inflammatory activity via COX-2 inhibition assays . Dose-response curves and IC₅₀ values are calculated, with controls for cytotoxicity (e.g., MTT assays) to rule off-target effects .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during synthesis under varying conditions?
- Methodological Answer : Reaction optimization may involve:
- Temperature Control : Elevated temperatures (40–60°C) can accelerate coupling but risk side reactions (e.g., tert-butyl group cleavage).
- Catalyst Screening : Alternatives to DCC, such as HOBt/DMAP, may reduce racemization .
- Purification : Gradient chromatography (e.g., 5–20% ethyl acetate/hexane) resolves impurities. notes that flow reactors improve scalability and yield in industrial settings .
| Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Maximizes coupling |
| Coupling Agent | EDC with HOBt | Reduces byproducts |
| Purification | Silica gel chromatography | ≥95% purity |
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Contradictions may arise from:
- Stereochemical Variants : Enantiomers (e.g., (R)- vs. (S)-pyrrolidine) can exhibit divergent activities. Chiral HPLC separation and testing each enantiomer is advised .
- Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) may alter compound solubility. Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate binding .
- Impurity Interference : Trace solvents (e.g., THF) or unreacted tert-butylamine may skew results. LC-MS purity checks are critical .
Q. How do computational models aid in predicting the compound’s reactivity and target interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites on the pyrrolidine ring, guiding derivatization. Molecular docking (e.g., AutoDock Vina) simulates binding to protein targets (e.g., GPCRs), with validation via mutagenesis studies. highlights similar approaches for thiazol-2-yl derivatives .
Data Analysis and Mechanistic Studies
Q. What experimental approaches elucidate the degradation pathways of this compound under physiological conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) identify degradation products. LC-MS/MS detects hydrolyzed products (e.g., pyrrolidine-2-carboxylic acid), while NMR tracks tert-butyl group stability. ’s analysis of ester hydrolysis in acidic/basic conditions informs analogous protocols .
Q. How do steric effects from the tert-butyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer : The bulky tert-butyl group may reduce metabolic clearance by shielding the amide bond from hepatic enzymes. In vitro microsomal assays (human liver microsomes) quantify metabolic stability. LogP measurements (e.g., shake-flask method) assess hydrophobicity, correlating with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
